molecular formula C16H30MgO4 B1499270 Magnesium isooctanoate CAS No. 93859-30-4

Magnesium isooctanoate

Cat. No. B1499270
CAS RN: 93859-30-4
M. Wt: 310.71 g/mol
InChI Key: UJOMBOYYLAXYTO-UHFFFAOYSA-L
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Description

Magnesium isooctanoate is a compound with the molecular formula C16H30MgO4 and a molecular weight of 310.712 . It is used for research and development purposes . Magnesium, the key component of this compound, is the fourth most common cation in the body and the second most common intracellular cation .


Synthesis Analysis

Magnesium oxide (MgO), a related compound, can be synthesized through different chemical (bottom-up approach) or physical (top-down approach) routes . The required properties such as bandgap, crystallite size, and shape can be achieved depending on the reaction conditions, basic starting materials, or their concentrations . A variety of methods exist for synthesizing magnesium oxide nanoparticles, including hydrothermal method, chemical method, sol-gel method, combustion method, and electrospinning method .


Molecular Structure Analysis

Magnesium oxide, a related compound, is a white, hygroscopic solid mineral, and its lattice consists of Mg ions and O ions . The structure of magnesium complexes can be controlled using the hydrothermal method .


Chemical Reactions Analysis

Magnesium ions react with electron pair donors to form coordination compounds or complex ions . The formation of metal-ion/EDTA complexes is dependent upon the pH . Magnesium also reacts slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide .


Physical And Chemical Properties Analysis

Magnesium is the lightest of all the commonly used metals . It is one of the most abundant elements in the earth’s surface, amounting to a mass fraction of approximately 2.5% . Magnesium alloys have high strength-to-weight ratio, superior dimensional stability, low density, defect-free castability, good electrical and thermal conductivity, and vibration damping properties .

Mechanism of Action

Magnesium plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion of magnesium isooctanoate, appropriate first aid measures should be taken . For instance, if inhaled, move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with skin, take off contaminated clothing immediately and wash off with soap and plenty of water .

Future Directions

Research on magnesium and its compounds is ongoing, with a focus on their potential applications in various fields . For instance, magnesium oxide nanoparticles are being explored for their use in industry, agriculture, and medicine . Future research directions include further exploration of the coordination chemistry of bio-relevant magnesium complexes and the potential therapeutic potential of magnesium supplementation .

properties

IUPAC Name

magnesium;6-methylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Mg/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOMBOYYLAXYTO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80917384
Record name Magnesium bis(6-methylheptanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80917384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93859-30-4
Record name Magnesium isooctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093859304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium bis(6-methylheptanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80917384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium isooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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